1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid
Beschreibung
Historical Development and Discovery
The development of 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid emerged from systematic pharmaceutical research conducted by Mitsubishi Chemical Group Corporation as part of their broader investigation into serotonin receptor modulators. The compound was initially designated under the research code designation and subsequently underwent extensive pharmacological characterization throughout the late 20th century. Early research efforts focused on identifying selective agonists for specific serotonin receptor subtypes, leading to the synthesis and evaluation of numerous piperazine derivatives with varying structural modifications.
The discovery process involved methodical structure-activity relationship studies that examined how different substituents on the piperazine ring system influenced receptor binding affinity and selectivity profiles. Researchers systematically explored various linkage strategies between the piperazine core and aromatic substituents, ultimately identifying the propyl ether linkage to the benzodioxole moiety as particularly advantageous for achieving desired pharmacological properties. The incorporation of the (Z)-but-2-enedioic acid component, commonly known as maleic acid, served as a pharmaceutically acceptable salt form that enhanced the compound's stability and solubility characteristics.
Historical documentation indicates that the compound underwent extensive preclinical evaluation during the 1980s and early 1990s, with key pharmacological characterization studies published in 1989 demonstrating its selective serotonin receptor agonist properties. The research timeline shows a progression from initial synthesis through comprehensive receptor binding studies, ultimately leading to its recognition as a valuable research tool for neuropharmacological investigations. Despite its promising research applications, the compound's development was eventually discontinued for commercial therapeutic purposes, though it continues to serve important roles in academic and research settings.
Nomenclature and Chemical Classification
The systematic chemical nomenclature of this compound reflects its complex molecular architecture and follows established International Union of Pure and Applied Chemistry naming conventions. The compound belongs to the broader chemical class of substituted piperazines, specifically representing a phenylpiperazine derivative with an extended benzodioxole-containing side chain. The systematic name precisely describes the molecular connectivity, beginning with the piperazine ring system and detailing the specific substitution patterns at both nitrogen positions.
Alternative nomenclature systems have been employed to describe this compound, including various shortened designations and trade names used in research literature. The Chemical Abstracts Service has assigned the registry number 82900-57-0 to this specific molecular entity, providing a unique identifier that facilitates database searches and literature retrieval. Additional naming conventions include descriptive terms that emphasize key structural features, such as the methylenedioxyphenoxy substituent that characterizes the benzodioxole portion of the molecule.
The compound's chemical classification places it within several overlapping categories based on different structural and functional criteria. From a structural perspective, it represents a member of the arylpiperazine family, characterized by aromatic substituents attached to the piperazine ring nitrogen atoms. Functionally, the compound is classified as a serotonin receptor ligand, specifically demonstrating high selectivity for the serotonin receptor subtype 1A. The molecular formula C20H24N2O3 for the free base form, expanding to C20H24N2O3·C4H4O4 when considering the maleate salt, reflects the compound's moderate molecular weight and heteroatom content.
The stereochemical designation (Z)-but-2-enedioic acid refers specifically to the geometric configuration of the maleic acid component, distinguishing it from the corresponding (E)-isomer fumaric acid. This stereochemical specification is crucial for understanding the compound's physical properties and pharmaceutical behavior, as the Z-configuration of maleic acid contributes to the overall molecular conformation and intermolecular interactions within the salt form.
Significance in Pharmacological Research
The pharmacological significance of this compound stems primarily from its exceptional selectivity as a serotonin receptor subtype 1A agonist, making it an invaluable research tool for investigating serotonergic neurotransmission. Comprehensive receptor binding studies have demonstrated that this compound exhibits markedly higher affinity for serotonin 1A recognition sites compared to other serotonin receptor subtypes, alpha-2 adrenergic receptors, dopamine D-2 receptors, and benzodiazepine binding sites. This selectivity profile has made the compound particularly useful for researchers seeking to understand the specific physiological and behavioral functions mediated by serotonin 1A receptors.
Experimental investigations utilizing this compound have contributed significantly to the understanding of serotonin 1A receptor-mediated cellular signaling pathways. Research has shown that the compound effectively inhibits forskolin-stimulated adenylate cyclase activity in rat hippocampal membrane preparations, demonstrating its functional agonist activity at the molecular level. These findings have helped elucidate the intracellular mechanisms through which serotonin 1A receptor activation influences neuronal function and neurotransmitter release patterns.
The compound has proven particularly valuable in neuropharmacological research investigating the relationship between serotonin 1A receptor function and various physiological processes including neuroendocrine regulation, thermoregulation, and stress response mechanisms. Studies utilizing this selective agonist have demonstrated its ability to modulate hypothalamic-pituitary-adrenal axis function, as evidenced by its capacity to increase serum corticosterone levels and induce hypothermia in experimental animal models. These research applications have provided crucial insights into the role of serotonin 1A receptors in stress physiology and homeostatic regulation.
Advanced neuroimaging studies have employed this compound to investigate the relationship between serotonin receptor activation and brain activity patterns, particularly focusing on the dissociation between neuronal spiking activity and blood oxygen level-dependent signals. These investigations have contributed to a more sophisticated understanding of how serotonin receptor modulation influences both local neuronal function and broader network connectivity patterns within the central nervous system.
Relationship to Phenylpiperazine Derivatives
The structural relationship of this compound to the broader family of phenylpiperazine derivatives reflects systematic medicinal chemistry efforts to optimize receptor selectivity and pharmacological properties through molecular modification strategies. The parent compound 1-phenylpiperazine serves as the foundational scaffold from which numerous derivatives have been developed, each incorporating specific structural modifications designed to enhance particular pharmacological characteristics or improve selectivity profiles for different receptor targets.
Comparative analysis of phenylpiperazine derivatives reveals that the addition of the benzodioxole-containing propyl ether substituent represents a significant structural elaboration that fundamentally alters the compound's pharmacological profile compared to simpler phenylpiperazine analogs. While basic phenylpiperazine exhibits relatively non-selective monoamine releasing properties with modest preference for norepinephrine release, the benzodioxole modification in this compound shifts the pharmacological activity toward highly selective serotonin 1A receptor agonism.
The structure-activity relationships within the phenylpiperazine class demonstrate that specific substitution patterns can dramatically influence receptor selectivity and functional activity. Related compounds in this chemical series include various benzodioxole-substituted piperazines that share structural similarities but differ in their linker length, substitution positions, or additional functional groups. These structural variations have been systematically explored to understand how different molecular features contribute to receptor binding affinity, selectivity, and functional outcomes.
The synthetic accessibility and structural modularity of phenylpiperazine derivatives have made this chemical class particularly attractive for medicinal chemistry investigations targeting various neurotransmitter systems. The specific compound under examination represents an advanced example of how systematic structural modifications can be employed to achieve highly selective pharmacological profiles, transforming a relatively non-selective parent molecule into a research tool with exceptional specificity for a single receptor subtype.
Mechanistic studies comparing this compound to other phenylpiperazine derivatives have revealed important insights into the molecular determinants of receptor selectivity and functional activity. The benzodioxole moiety appears to contribute significantly to the binding affinity and selectivity profile, likely through specific intermolecular interactions with the serotonin 1A receptor binding site that are not available to simpler phenylpiperazine analogs. These structure-function relationships continue to inform current drug discovery efforts targeting serotonin receptors and related neurotransmitter systems.
Eigenschaften
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCXNOHQTALBRA-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Substitution via Mesylate Intermediate
Reagents :
-
3-(1,3-Benzodioxol-5-yloxy)-1-propanol
-
Methanesulfonyl chloride (MsCl)
-
4-Phenylpiperazine
-
Lithium carbonate (Li<sub>2</sub>CO<sub>3</sub>)
-
Acetonitrile (solvent)
-
Mesylation : 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is treated with MsCl in dichloromethane (DCM) under ice-cooling to form the mesylate intermediate.
-
Coupling : The mesylate reacts with 4-phenylpiperazine in acetonitrile with Li<sub>2</sub>CO<sub>3</sub> as a base at reflux (82°C) for 24 hours.
-
Workup : The crude product is purified via silica gel chromatography (eluent: CHCl<sub>3</sub>/MeOH 9:1) to yield the free base (92% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 82°C (reflux) |
| Reaction Time | 24 hours |
| Yield | 92% |
| Purity (HPLC) | >98% |
Mechanistic Insight : The mesylate acts as a leaving group, enabling nucleophilic attack by the piperazine nitrogen. Li<sub>2</sub>CO<sub>3</sub> neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Direct Alkylation Using 3-Chloropropoxy Intermediate
Reagents :
-
1,3-Benzodioxol-5-ol (sesamol)
-
1-Bromo-3-chloropropane
-
4-Phenylpiperazine
-
Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
-
Dimethylformamide (DMF)
-
Etherification : Sesamol reacts with 1-bromo-3-chloropropane in DMF with K<sub>2</sub>CO<sub>3</sub> at 80°C for 12 hours to form 3-(1,3-benzodioxol-5-yloxy)-1-chloropropane.
-
Alkylation : The chloro intermediate is heated with 4-phenylpiperazine in DMF at 100°C for 18 hours.
-
Purification : Recrystallization from ethanol yields the free base (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 100°C |
| Reaction Time | 18 hours |
| Yield | 85% |
| Purity (NMR) | >95% |
Advantage : Avoids mesylation, reducing steps and cost. However, lower yield compared to the mesylate route.
Formation of the Maleate Salt
Acid-Base Reaction in Ethanol
Reagents :
-
1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine (free base)
-
Maleic acid
-
Ethanol (solvent)
-
Neutralization : The free base (1 equiv) is dissolved in warm ethanol, and maleic acid (1 equiv) is added slowly.
-
Crystallization : The mixture is cooled to 4°C, and the precipitate is filtered and dried under vacuum.
-
Characterization : Melting point (mp: 180–182°C) and <sup>1</sup>H NMR confirm salt formation (99% purity).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Molar Ratio (Base:Acid) | 1:1 |
| Yield | 95% |
Note : Maleic acid’s low pK<sub>a</sub> (~1.9) ensures complete protonation of the piperazine nitrogen, favoring salt formation.
Analytical Characterization
Spectroscopic Data
Analyse Chemischer Reaktionen
BP 554 Maleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: BP 554 Maleat kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen von BP 554 Maleat können Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Substitution: BP 554 Maleat kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden. Gängige Reagenzien für diese Reaktionen sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
BP 554 Maleat übt seine Wirkungen aus, indem es selektiv an den 5-Hydroxytryptamin-1A-Rezeptor bindet und diesen aktiviert. Diese Aktivierung führt zur Hemmung der Adenylatcyclase-Aktivität, was zu einer Verringerung der zyklischen Adenosinmonophosphat-Spiegel führt. Die nachgeschalteten Effekte umfassen die Modulation der Neurotransmitterfreisetzung, Veränderungen der neuronalen Erregbarkeit und Veränderungen der Genexpression. Zu den molekularen Zielstrukturen und Signalwegen, die an der Wirkung von BP 554 Maleat beteiligt sind, gehören der Serotoninrezeptor, der Rezeptor für den Gehirngewachstumsfaktor und zugehörige Signaltransduktionskaskaden.
Wirkmechanismus
BP 554 maleate exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1A receptor. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate. The downstream effects include modulation of neurotransmitter release, changes in neuronal excitability, and alterations in gene expression. The molecular targets and pathways involved in the action of BP 554 maleate include the serotonin receptor, brain-derived neurotrophic factor receptor, and associated signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Pharmacological Comparisons
Key Findings from Structural Comparisons
Substituent Effects on Bioactivity
- Aromatic Substitutions: The presence of electron-donating groups (e.g., methoxy in HBK17 ) or bulky tert-butyl groups (compound 16 in ) enhances receptor binding affinity. For example, the tert-butyl analog exhibits dual activity as a histamine H₃ receptor (H₃R) antagonist and monoamine oxidase B (MAO-B) inhibitor, making it a candidate for neurodegenerative disorders.
- Benzodioxole vs. Benzisoxazole : Replacement of 1,3-benzodioxole with 6-fluoro-1,2-benzisoxazole (as in ) significantly improves analgesic potency (ED₅₀ = 5.2 mg/kg vs. propoxyphene ED₅₀ = 3.9 mg/kg). This suggests that heterocyclic modifications enhance CNS penetration and target engagement.
- Counterion Impact : Salts with (Z)-but-2-enedioic acid or oxalic acid improve solubility compared to hydrochlorides, though HCl salts dominate in pharmacological studies due to stability .
Pharmacokinetic and Metabolic Profiles
- Detection in Blood : 1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine has been identified in human blood, but its metabolic pathway remains uncharacterized . In contrast, analogs like HBK17 and HBK18 show predictable hepatic metabolism via O-demethylation and N-dealkylation .
- Predicted LC-MS/MS Data: The target compound exhibits diagnostic fragments at m/z 340.18 (molecular ion) and 116.07 (maleate counterion), with collision cross-sections distinct from acryloyl derivatives like .
Biologische Aktivität
The compound 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine; (Z)-but-2-enedioic acid is a derivative of piperazine that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.39 g/mol
The structure features a benzodioxole moiety which is known for its diverse biological activities. The piperazine ring is a common scaffold in many pharmacologically active compounds.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and enzymes. The benzodioxole group is known to enhance the affinity for serotonin receptors, while the piperazine component may influence dopaminergic pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound likely acts as a serotonin reuptake inhibitor, similar to other piperazine derivatives.
- Alpha-Amylase Inhibition : Recent studies suggest that derivatives of benzodioxole exhibit significant alpha-amylase inhibitory activity, which may have implications for diabetes management .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity and enzyme inhibition. For instance, derivatives tested against cancer cell lines showed promising results:
| Compound | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Compound IIa | 0.85 | α-Amylase | |
| Compound IIc | 0.68 | α-Amylase | |
| Compound IId | 26–65 | Cancer Cell Lines |
These findings indicate that modifications in the structure can significantly alter biological efficacy.
In Vivo Studies
In vivo assessments using animal models have shown that certain benzodioxole derivatives can effectively lower blood glucose levels in diabetic mice. For example:
- Compound IIc reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL after administration in a streptozotocin-induced diabetic model .
Case Studies
A notable case study involved the synthesis and evaluation of various benzodioxole derivatives, which revealed their potential as antidiabetic agents due to their ability to inhibit α-amylase effectively. This study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine?
- Methodology : Multi-step synthesis typically involves coupling 1,3-benzodioxol-5-ol with a propyl linker followed by piperazine functionalization. Key steps include:
- Step 1 : Alkylation of 1,3-benzodioxol-5-ol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in acetone).
- Step 2 : Nucleophilic substitution of the intermediate with 4-phenylpiperazine in anhydrous ethanol under reflux .
- Critical Parameters : Reaction time (72 hours for Step 2), solvent purity, and stoichiometric ratios to minimize byproducts like unsubstituted piperazine derivatives .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structure?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm, piperazine methylene signals at δ 2.5–3.2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395.18 for the free base) .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis design?
- Approach : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while information science tools optimize reaction conditions (e.g., solvent selection, temperature).
- Case Study : ICReDD’s workflow integrates computed activation energies with experimental validation, reducing trial-and-error iterations by 40% for similar piperazine derivatives .
Q. What strategies address discrepancies between theoretical and experimental binding affinities in PDE inhibition studies?
- Resolution Framework :
Re-evaluate Assay Conditions : Ensure AOAC SMPR 2014.011 compliance for PDE activity assays (e.g., substrate concentration, pH 7.4 buffer) .
Docking Refinement : Include solvation effects and flexible receptor models in molecular docking simulations to better align with IC₅₀ values .
Validate via Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to resolve conflicts between computational predictions and enzymatic assays .
Q. How can researchers optimize in vitro models to evaluate the compound’s bioactivity?
- Model Design :
- Cell Lines : Use HEK293 cells transfected with human PDE4B for target-specific inhibition studies.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with sildenafil as a positive control (IC₅₀ = 6.7 nM for PDE5A).
- Data Validation : Cross-validate results with radiolabeled cAMP accumulation assays to confirm PDE inhibition .
Q. What approaches mitigate data contradictions in cross-study bioactivity comparisons?
- Strategies :
- Standardize Assay Protocols : Adopt AOAC SMPR guidelines for PDE assays to ensure inter-lab reproducibility .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variations across studies, accounting for differences in cell lines or compound batches .
- Synthetic Controls : Include structurally analogous compounds (e.g., 1-(1,3-benzodioxol-5-ylmethyl)-4-pentan-3-ylpiperazine) to benchmark activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
